rac-(1R,2S)-2-methoxycyclohexan-1-amine hydrochloride, cis
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Overview
Description
rac-(1R,2S)-2-methoxycyclohexan-1-amine hydrochloride, cis: is a chiral compound that has garnered interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methoxy group and an amine group on a cyclohexane ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-methoxycyclohexan-1-amine hydrochloride, cis typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Amination: The amine group is introduced via reductive amination, where the intermediate ketone reacts with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to a primary amine or even further to an alkane.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alkanes.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure products.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition:
Medicine:
Pharmaceuticals: The compound is being investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry:
Material Science: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-methoxycyclohexan-1-amine hydrochloride, cis exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
- rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis
- rac-(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride, cis
Comparison:
- Structural Differences: While these compounds share a similar cyclohexane or cyclobutane ring structure, the substituents (methoxy, methyl, phenoxy, or aminocyclohexane) differ, leading to variations in their chemical reactivity and biological activity.
- Unique Properties: rac-(1R,2S)-2-methoxycyclohexan-1-amine hydrochloride, cis is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties, influencing its interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1246209-96-0 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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